molecular formula C11H6ClF3N2O B8777934 4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-ol

4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-ol

Cat. No. B8777934
M. Wt: 274.62 g/mol
InChI Key: QOWKAANWZRYSHF-UHFFFAOYSA-N
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Patent
US08183262B2

Procedure details

The title compound was prepared from 4-(4-chloro-phenyl)-6-trifluoromethyl-1H-pyrimidin-2-one (6.96 g, 25.3 mmol) and phosphoryl chloride (80 mL) according to the general procedure I. Obtained as an off-white solid (7.35 g, 99%). MS (EI) 292.0 [(M)+]; mp 108° C.
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[NH:11][C:10](=O)[N:9]=2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:10]1[N:9]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[N:11]=1

Inputs

Step One
Name
Quantity
6.96 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NC(NC(=C1)C(F)(F)F)=O
Name
Quantity
80 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)C1=CC=C(C=C1)Cl)C(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.35 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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